Nvp-bhs345
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H20N6O |
|---|---|
Molecular Weight |
420.48 |
IUPAC Name |
2-Methyl-2-(4-(3-methyl-2-oxo-8-(pyrimidin-5-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile |
InChI |
InChI=1S/C25H20N6O/c1-25(2,14-26)18-5-7-19(8-6-18)31-23-20-10-16(17-11-27-15-28-12-17)4-9-21(20)29-13-22(23)30(3)24(31)32/h4-13,15H,1-3H3 |
InChI Key |
WFCPNAZSGVZANE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(N(C2=C3C=NC4=CC=C(C5=CN=CN=C5)C=C24)C(N3C)=O)C=C1)(C)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVPBHS345; NVP BHS345; NVPBHS 345; NVP-BHS345 |
Origin of Product |
United States |
Molecular Mechanisms of Nvp Bhs345 Action
ATP-Competitive Inhibition of TOR Catalytic Subunits
Nvp-bhs345 is characterized as an imidazoquinoline-derived TOR kinase inhibitor knime.com. Its primary mechanism of action involves ATP-competitive inhibition of the TOR catalytic subunits. This means that this compound binds to the ATP-binding cleft of the TOR enzymes, thereby preventing ATP from binding and consequently blocking kinase activity.
In Saccharomyces cerevisiae, this compound demonstrates dual inhibitory activity, effectively targeting both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2) knime.com. The compound specifically inhibits both Tor1 and Tor2, the two catalytic subunits of TOR in budding yeast. The precise specificity of this compound has been rigorously validated through the use of genetically engineered yeast strains carrying specific point mutations. For instance, TOR1M2282T and TOR2M2286T mutants render TORC1 and TORC2, respectively, largely insensitive to the compound's effects. This chemical-genetic approach is particularly valuable, as it allows researchers to isolate TORC2-specific effects by treating TOR1M2282T background cells with this compound, thereby achieving acute and specific inhibition of only TORC2 uni.lu. This is significant because, in S. cerevisiae, Tor1 is exclusively a component of TORC1, while Tor2 can function as a catalytic subunit in both TORC1 and TORC2 citeab.comuni.lu.
The inhibitory profile of this compound stands in stark contrast to that of rapamycin (B549165), a widely utilized antifungal and immunosuppressant macrolide. Rapamycin is a classical allosteric inhibitor that specifically targets and inhibits TORC1, but it does not acutely affect TORC2 activity nih.govknime.comfishersci.dk. This selectivity stems from the fact that while rapamycin can bind to the Tor1 or Tor2 subunit within TORC1, the Tor2 subunit when part of TORC2 is sterically hindered from binding rapamycin. Consequently, rapamycin has been instrumental in dissecting TORC1 signaling pathways.
In contrast, this compound functions as an ATP-competitive inhibitor that effectively inhibits both TORC1 and TORC2 in yeast nih.govknime.comfishersci.dk. This dual targeting capability of this compound is a critical advantage for studying TORC2-specific biology. The ability to simultaneously inhibit both complexes allows for the disruption of compensatory signaling mechanisms that might occur between TOR complexes, which is not achievable with rapamycin's TORC1-specific inhibition. The historical lack of an equivalent inhibitor to rapamycin for TORC2 had significantly impeded the comprehensive characterization of TORC2 signaling pathways.
Table 1: Comparative Inhibition Profile of this compound and Rapamycin
| Feature | This compound | Rapamycin |
| Mechanism of Action | ATP-competitive inhibition | Allosteric inhibition citeab.com |
| Target Complexes | TORC1 and TORC2 in S. cerevisiae knime.com | TORC1 only (acute inhibition) knime.com |
| Specificity | Targets both Tor1 and Tor2 | Binds Tor1/Tor2 in TORC1, but not Tor2 in TORC2 |
| Chemical Class | Imidazoquinoline-derived knime.com | Macrolide knime.com |
| Utility | Tool for dual TORC1/TORC2 or specific TORC2 inhibition | Tool for TORC1-specific studies |
Downstream Signaling Pathway Disruption
The inhibition of TOR complexes by this compound leads to significant disruptions in various downstream signaling cascades, reflecting the broad regulatory roles of TORC1 and TORC2.
Inhibition of TORC1 by this compound results in the dephosphorylation of its downstream substrates. For instance, this compound triggers the rapid dephosphorylation of both Ser-232 and Ser-233 on ribosomal protein S6 (Rps6) in Saccharomyces cerevisiae citeab.comalfa-chemistry.comnih.govknime.com. This effect is more comprehensive than that observed with rapamycin, which typically leads to the dephosphorylation of only Ser-233 alfa-chemistry.comknime.com. TORC1 is known to regulate the phosphorylation of both Rps6 sites through the action of the AGC-family kinase Ypk3 and the PP1 phosphatase Glc7 citeab.comalfa-chemistry.comnih.gov.
This compound's ability to inhibit TORC2 has unveiled crucial insights into its downstream functions. TORC2 plays a vital role in regulating fundamental cellular processes, including sphingolipid biosynthesis, actin polarization, and endocytosis fishersci.dkuni.lu. Inhibition of TORC2 by this compound leads to the destabilization of actin dynamics, which in turn impairs membrane trafficking and stress response pathways. Acute inhibition of TORC2 with this compound has been shown to rapidly arrest endocytosis and induce actin depolarization within an hour uni.lu. These downstream effects are mediated through a combination of rapid, direct protein phosphorylation cascades and slower, indirect changes in the tensile properties of the plasma membrane uni.lu.
A significant aspect of TORC2-mediated signaling involves the regulation of AGC-family kinases, which are among the most well-characterized substrates of TOR complexes across various eukaryotes nih.govciteab.comknime.comfishersci.dk. In Saccharomyces cerevisiae, TORC2 directly phosphorylates and activates the AGC-family kinases Ypk1 and Ypk2 nih.govciteab.comknime.comfishersci.dkuni.lu. Ypk1 is particularly prominent among these two kinases and is essential for mediating TORC2's control over actin cytoskeleton polarization, endocytosis, and sphingolipid biosynthesis citeab.comuni.lu.
The inhibition of TORC2 by this compound leads to the dephosphorylation of Ypk1, thereby reducing its activity. Further genetic evidence underscores the critical role of Ypk1 and Ypk2 as downstream effectors of TORC2. For instance, hyperactivating mutations in YPK2 have been demonstrated to confer resistance to the cellular damage induced by this compound when combined with DNA-damaging agents like Zeocin citeab.comfishersci.dk. Similarly, the adverse effects of this compound on endocytosis and actin depolarization are suppressed in cells expressing hyperactive Ypk1 uni.lu. The rapid signaling events downstream of TORC2 are largely mediated by the phospholipid flippase kinases Fpk1 and Fpk2, whose activities are regulated by Ypk1 uni.lu.
Biological Effects and Cellular Consequences of Nvp Bhs345 Inhibition
Effects on Endocytosis and Membrane Homeostasis
The inhibition of TORC2 by Nvp-bhs345 has a direct and significant impact on endocytic processes and the delicate balance of plasma membrane properties.
While this compound primarily acts as a TOR kinase inhibitor, its effects on TORC2 indirectly influence clathrin-mediated endocytosis (CME). TORC2's regulation of the phospholipid flippase kinases Fpk1 and Fpk2 links actin dynamics to endocytosis and membrane tension nih.govgoogle.comscience.gov. Studies using phosphoproteomics have indicated that the action of the Ypk1 substrates Fpk1 and Fpk2 is required for the observed inhibition of endocytosis following this compound treatment nih.gov.
Clathrin-mediated endocytosis is a fundamental pathway responsible for the internalization of lipids, membrane proteins, and extracellular cargo, forming clathrin-coated pits and vesicles from the plasma membrane uni.lu. Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) plays a crucial role in the assembly of clathrin and the formation of these vesicles. The disruption of actin dynamics and membrane tension homeostasis by this compound, mediated through TORC2 and its downstream effectors, can therefore indirectly impede the efficiency and proper functioning of CME.
Experimental observations in yeast models demonstrate that the inhibition of TORC2 with this compound leads to an arrest of fluid-phase endocytosis within one hour, as evidenced by the impaired internalization of fluorescent markers like Lucifer Yellow and the lipophilic styryl dye FM4-64 google.com. This arrest of endocytosis was notably suppressed in cells expressing hyperactive Ypk1^D242A or a BHS345-resistant allele of TOR2, confirming the TORC2-Ypk-dependent nature of this effect and excluding off-target effects of the compound google.com.
Table 1: Effects of this compound on Endocytosis in Yeast Models
| Experimental Condition | Observed Effect on Endocytosis | Key Mediators/Pathways | Reference |
| TORC2 Inhibition by this compound | Arrest of fluid-phase endocytosis within 1 hour (Lucifer Yellow, FM4-64 internalization) | TORC2, Ypk1, Fpk1/Fpk2 | google.com |
| This compound + Hyperactive Ypk1^D242A | Suppression of endocytosis arrest | Ypk1 | google.com |
| This compound + BHS345-resistant TOR2 allele | Suppression of endocytosis arrest | TORC2 | google.com |
TORC2 is a critical regulator in maintaining the homeostasis of plasma membrane (PM) tension. The effects of this compound on endocytosis are partly mediated by its influence on PM tension. Research indicates that TORC2 regulates endocytosis via distinct pathways, including slower effects resulting from changes in the tensile properties of the plasma membrane google.com.
A decrease in PM tension triggers a spontaneous, energy-independent reorganization of pre-existing PtdIns(4,5)P2 into discrete invaginated membrane domains. This reorganization leads to the clustering and inactivation of TORC2. PtdIns(4,5)P2 is essential for TORC2 clustering and its subsequent inhibition when PM tension decreases, with the interaction between the PH domain of Avo1 and PtdIns(4,5)P2 serving as a key driving mechanism. PtdIns(4,5)P2 itself is known to participate in regulating dynamic membrane functions and cell shape. Therefore, this compound's inhibition of TORC2 can indirectly affect PM tension and the dynamics of PtdIns(4,5)P2, thereby influencing endocytic processes that are sensitive to membrane physical properties.
Table 2: Key Cellular Processes Affected by this compound Inhibition
| Cellular Process | Mechanism of Effect | Consequence of Inhibition | Reference |
| Actin Dynamics | TORC2 inhibition destabilizes actin | Impaired membrane trafficking and stress response | nih.gov |
| Membrane Trafficking | Indirectly through actin dynamics and endocytosis impairment | Disrupted cellular transport and homeostasis | nih.govgoogle.com |
| Stress Response Pathways | Impaired due to destabilized actin and membrane trafficking issues | Reduced cellular resilience to stress | nih.gov |
| Plasma Membrane Tension | TORC2 maintains PM tension homeostasis; inhibition leads to changes | PtdIns(4,5)P2 reorganization, TORC2 inactivation |
Research Methodologies and Experimental Models in Nvp Bhs345 Studies
Genetic Model Systems
Genetic model systems, particularly those employing Saccharomyces cerevisiae (budding yeast), are indispensable for studying the intricate mechanisms of NVP-BHS345. These models provide a robust platform for manipulating TOR complexes and their downstream effectors.
Saccharomyces cerevisiae (Budding Yeast) as a Primary Model
Saccharomyces cerevisiae serves as a primary experimental model for this compound studies due to its well-characterized genetics, ease of manipulation, and conserved TOR signaling pathways. This compound has been shown to specifically and rapidly inhibit the kinase activities of both TORC1 and TORC2 in this yeast model. nih.govrna-society.org The use of yeast genetic models with specific TOR1/2 point mutations is considered critical for these studies. 134.76.19
Utilization of TOR1/2 Point Mutations (e.g., TOR1^M2282T, TOR2^M2286T) for Target Validation and Specificity Studies
A cornerstone of this compound research involves the strategic use of point mutations in the TOR1 and TOR2 genes to validate the compound's target specificity and to decouple the activities of TORC1 and TORC2. Specifically, mutations such as TOR1^M2282T and TOR2^M2286T render the respective TOR complexes largely insensitive to this compound. 134.76.19nih.govrna-society.org
By employing a TOR1^M2282T (often referred to as TOR1^MT) background, researchers can achieve an acute and specific loss of TORC2 activity upon this compound treatment, allowing for the isolation of TORC2-specific effects. 134.76.19nih.govrna-society.org This approach is crucial for mechanistic studies on downstream pathways, including actin organization and endocytosis regulation via Ypk1-Fpk1/2 signaling. 134.76.19
Experimental data illustrate the differential impact of these mutations on TORC1 and TORC2 kinase activity in the presence of this compound. Expression of TOR1^M2282T partially restores TORC1 kinase activity, while TOR2^M2286T partially restores TORC1 and robustly restores TORC2 kinase activity in this compound-treated cells. Co-expression of both TOR1^M2282T and TOR2^M2286T leads to a robust restoration of both TORC1 and TORC2 kinase activities, confirming the compound's inhibitory breadth and the utility of these mutants for dissecting complex functions.
Table 1: Effect of TOR1/2 Point Mutations on TOR Kinase Activity in this compound Treated Saccharomyces cerevisiae Cells
| Strain Genotype | TORC1 Kinase Activity (Relative Restoration) | TORC2 Kinase Activity (Relative Restoration) |
| Wild-Type (WT) | Inhibited | Inhibited |
| TOR1^M2282T | Partial Restoration | Inhibited |
| TOR2^M2286T | Partial Restoration | Robust Restoration |
| TOR1^M2282T TOR2^M2286T | Robust Restoration | Robust Restoration |
Note: Data derived from qualitative observations of kinase activity restoration via phosphorylation status of downstream targets (Sch9 for TORC1, Ypk1 for TORC2) in this compound treated cells.
Temperature-Sensitive Alleles (e.g., tor2-21ts) and Nutrient-Regulated Promoters
Prior to the advent of highly specific chemical inhibitors like this compound, researchers often relied on temperature-sensitive alleles, such as tor2-21ts, and nutrient-regulated promoters to modulate TORC2 activity. rna-society.org These methods allowed for investigation into TORC2 signaling and its major effector, the AGC family kinase Ypk1, which regulates actin cytoskeleton polarization and clathrin-mediated endocytosis. rna-society.org
However, these traditional experimental setups presented limitations. Nutrient and temperature shifts inherently impact TORC2 kinase activity, making it challenging to isolate direct signaling events from indirect effects due to chronic inactivation of TORC2. Phenotypes associated with the loss of TORC2 activity would also take hours to manifest, hindering the differentiation between acute and chronic effects. rna-society.org this compound was developed to overcome these shortcomings by providing a rapid and specific means to inhibit TOR complexes. rna-society.org The TOR signaling pathway is also known to broadly control nutrient metabolism by regulating the nuclear localization of various transcription factors.
Genetic Epistasis Approaches with Downstream Kinase Mutants (e.g., FPK1/2)
Genetic epistasis is a powerful approach used to determine the functional order of genes in a pathway and to confirm hierarchical relationships between components. In the context of this compound studies, this involves combining the compound treatment with deletions or mutations of downstream kinases, such as Fpk1 and Fpk2 (Fpk1/2), to confirm pathway hierarchy. 134.76.19
Research findings indicate that the co-deletion of FPK1 and FPK2 modestly suppresses the toxicity and largely prevents the actin depolarization and endocytosis arrest typically observed upon TORC2 inhibition with this compound in TOR1^MT cells. nih.govrna-society.org Furthermore, deletion of FPK1 alone was found to be sufficient to modestly improve growth in the presence of CMB4563, a compound structurally related to this compound that also inhibits TOR complexes. nih.gov These experiments underscore the role of Fpk1 and Fpk2, which are known to be phosphorylated and activated by Ypk1, in mediating TORC2's regulation of actin organization and endocytosis. nih.govrna-society.org
Biochemical and Molecular Biology Techniques
Beyond genetic manipulations, biochemical and molecular biology techniques are essential for a detailed characterization of this compound's effects at the molecular level.
Kinase Activity Assays (In Vitro and In Vivo)
Kinase activity assays are fundamental for quantifying the inhibitory potency and specificity of this compound against TORC1 and TORC2. These assays can be performed both in vitro and in vivo.
In Vitro Kinase Assays: In vitro assays directly measure the catalytic activity of purified kinases in a controlled environment. For this compound studies, these assays have demonstrated that the compound rapidly and specifically inhibits the kinase activities of both Tor1 and Tor2. nih.govrna-society.org A typical in vitro protein kinase assay involves a kinase assay buffer containing components such as K-HEPES, CHAPS, MgCl2, DTT, and ATP (including radiolabeled [γ-32P]ATP) with purified kinases (e.g., Fpk1) and their substrates. nih.gov Various detection methods can be employed, including radiometric, enzyme-linked immunosorbent (ELISA), luminescent, or fluorescence-based assays.
The inhibitory potency of this compound can be quantified by determining its IC50 value, which represents the concentration required to inhibit 50% of the kinase activity. For instance, this compound has an IC50 of 0.3 µM for TORC1 and 5 µM for TORC2 in TOR1^MT cells, highlighting its differential potency against the two complexes. rna-society.org
Table 2: this compound Inhibitory Potency (IC50) on TOR Complexes in Saccharomyces cerevisiae
| Target Complex | IC50 (µM) in TOR1^MT cells |
| TORC1 | 0.3 |
| TORC2 | 5 |
Note: Data reflects the concentration of this compound required to inhibit 50% of kinase activity. rna-society.org
In Vivo Kinase Assays: In vivo assays assess kinase activity within living cells, providing insights into the compound's effects in a physiological context. For TORC1 and TORC2, activity status can be monitored by observing the phosphorylation levels of their specific downstream targets. For example, Western blot analysis detecting the phosphorylation of Sch9 at Thr-737 (a TORC1 substrate) and Ypk1 at Thr-662 (a TORC2 substrate) is commonly used to gauge the activity of these complexes in this compound-treated cells. These in vivo assays have confirmed that this compound inhibits both TORC1 and TORC2 activities and that, at concentrations ranging from 10 to 15 μm, it does not inhibit other essential functions in yeast.
Quantitative Phosphoproteomics for Identifying Downstream Substrates and Pathway Analysis
Quantitative phosphoproteomics is a powerful methodology applied in this compound studies to comprehensively identify downstream substrates and analyze cellular signaling pathways. This approach involves quantifying changes in protein phosphorylation, providing insights into kinase activity and its cellular consequences.
Application and Findings: In the context of this compound, quantitative phosphoproteomics has been instrumental in elucidating how TORC2 regulates critical cellular processes like actin polarization and endocytosis. Kinetic analyses following TORC2 inhibition by this compound have revealed that these readouts are regulated through distinct pathways with different kinetics.
Rapid Signaling Events: These are primarily mediated through direct protein phosphorylation cascades, notably involving the phospholipid flippase kinases Fpk1 and Fpk2. Phosphoproteomic screens have identified Fpk1/2 kinases as key regulators downstream of TORC2, linking actin dynamics to endocytosis and membrane tension nih.gov.
Slow Signaling Events: These involve indirect changes in the tensile properties of the plasma membrane, resulting from a gradual depletion of sphingolipids.
Methodology Details: To validate target specificity and track downstream effectors, researchers employ quantitative mass spectrometry to compare phosphorylation dynamics of TORC1/2 substrates. Examples include monitoring Sch9 phosphorylation for TORC1 activity and Ypk1 phosphorylation for TORC2 activity in wild-type versus TOR mutant cell lines treated with this compound nih.gov.
Table 1: Key Phosphoproteomic Insights into this compound Effects on TORC2 Signaling
| Signaling Pathway | Regulation Kinetics | Mediators/Effectors | Cellular Process Affected | Reference |
| Direct Protein Phosphorylation | Rapid | Fpk1, Fpk2 | Actin Polarization, Endocytosis | |
| Plasma Membrane Tension Changes | Slow | Sphingolipid Depletion | Actin Polarization, Endocytosis |
Clamped Homogeneous Electric Field (CHEF) Gel Electrophoresis for Chromosome Analysis
Clamped Homogeneous Electric Field (CHEF) gel electrophoresis is a specialized form of pulsed-field gel electrophoresis (PFGE) used for the separation and analysis of large DNA molecules, ranging from 10 kilobases (kb) to 10 megabases (Mb). This technique is crucial for assessing genome integrity and identifying large-scale chromosomal rearrangements.
Application and Findings: In this compound studies, CHEF gel electrophoresis is critically employed to visualize and quantify "yeast chromosome shattering" (YCS). This phenomenon, characterized by widespread genome fragmentation, occurs when this compound is combined with DNA-damaging agents like Zeocin nih.gov. The combined treatment leads to a rapid conversion of the 16 full-length yeast chromosomes into fragments typically ranging from 50 to 200 kb within a short timeframe (e.g., 30 minutes to 1 hour). This fragmentation is independent of cell cycle progression.
Methodology Details: Genomic DNA, often embedded in agarose (B213101) plugs, is subjected to CHEF gel electrophoresis. After separation, the DNA is typically stained with intercalating dyes like ethidium (B1194527) bromide (EtBr) or HDGreen for visualization. Quantification of chromosome fragmentation can be achieved by comparing signal intensity, such as the B/A signal intensity, which reflects the ratio of fragmented DNA to intact chromosomes.
In Vitro Plasmid Nicking Assays for DNA Damage Assessment
In vitro plasmid nicking assays are biochemical techniques used to assess DNA damage, specifically the induction of single-strand breaks (nicks) or double-strand breaks (linearization) in supercoiled plasmid DNA. This assay provides a direct measure of an agent's ability to induce DNA lesions.
Application and Findings: In the context of this compound research, plasmid nicking assays are employed to evaluate the nature of DNA damage induced by agents like Zeocin and the involvement of DNA repair pathways, particularly the Base Excision Repair (BER) pathway, in the presence of TOR kinase inhibition. Studies have shown that while Zeocin alone can induce nicked DNA fragments, the presence of BER enzymes, such as human OGG1 (hOGG1), significantly enhances the conversion of supercoiled plasmid DNA into both nicked and linearized forms. This indicates that closely juxtaposed Zeocin-induced lesions can generate double-strand breaks in vitro, especially when processed by OGG1. These findings support the observation that YCS induced by this compound and Zeocin in yeast is dependent on functional BER enzymes like Ogg1, Ntg1, and Ntg2 nih.gov.
Methodology Details: The assay involves incubating supercoiled plasmid DNA (e.g., pGEM13Zf(+) derivative) with the DNA-damaging agent (e.g., Zeocin) and/or purified DNA repair enzymes (e.g., recombinant hOGG1) in a specific buffer (e.g., MMR buffer) at physiological temperatures. Following incubation, the DNA is resolved by agarose gel electrophoresis. The different topological forms of the plasmid DNA (supercoiled, nicked, and linearized) migrate distinctly on the gel, allowing for their separation and quantification.
Advanced Imaging and Biophysical Methods
Single-Cell Imaging for Real-Time Dynamics (e.g., Endocytic Vesicle Tracking)
Single-cell imaging techniques enable the visualization and tracking of dynamic cellular processes in real-time, providing high spatial and temporal resolution data on intracellular events. This is particularly valuable for studying membrane trafficking and cytoskeletal dynamics.
Application and Findings: In studies involving this compound, single-cell imaging is utilized to track endocytic vesicle dynamics in real-time. This is crucial for observing the consequences of TORC2 inhibition, which is known to destabilize actin dynamics and impair membrane trafficking nih.gov. For instance, GFP-tagged markers like Abp1-GFP can be used to monitor endocytic vesicle movement and behavior nih.gov. The ability to track vesicle dynamics in real-time allows researchers to distinguish between acute and chronic effects of this compound on cellular processes like endocytosis nih.gov.
Methodology Details: This method typically involves time-lapse confocal microscopy or other advanced fluorescence imaging techniques to acquire three-dimensional (3D) live-cell images. Fluorescently tagged proteins, such as GFP-Rab4 for recycling endosomes, are commonly used to label specific vesicles or cellular structures. Automated tracking algorithms can then be applied to analyze various parameters, including vesicle abundance, speed, directionality, subcellular localization, and colocalization with other proteins.
Techniques for Measuring Plasma Membrane Tension
Measuring plasma membrane (PM) tension is essential for understanding cell mechanics and its role in various cellular functions, as PM tension plays a critical role in transferring and integrating information within cells.
Application and Findings: Techniques for measuring plasma membrane tension are employed in this compound studies to investigate the "slow signaling pathway" through which TORC2 regulates actin polarization and endocytosis. Research has demonstrated that specific inhibition of TORC2 by this compound leads to a significant increase in plasma membrane tension. This increase is attributed to a gradual depletion of sphingolipids, highlighting a link between TORC2 activity, lipid metabolism, and membrane biophysical properties. Furthermore, studies indicate a homeostatic feedback loop where increased PM tension activates TORC2, while decreased tension inhibits it. However, direct inhibition of TORC2 activity by this compound itself does not induce TORC2 puncta formation, unlike a hyper-osmotic shock that decreases PM tension.
Methodology Details: Fluorescent probes sensitive to membrane tension, such as the Flipper-TR® probe, are utilized to directly measure changes in plasma membrane tension. These probes provide a quantitative readout of membrane tension, allowing researchers to correlate changes in TORC2 activity with alterations in the physical properties of the cell membrane.
Computational and Statistical Approaches
Computational and statistical approaches are integral to modern biological research, enabling the analysis of complex datasets, modeling biological processes, and reconciling experimental variability.
Application in this compound Studies: In the context of this compound research, these approaches are vital for several aspects:
Data Analysis and Interpretation: Statistical methods are applied to analyze quantitative data derived from phosphoproteomics screens, CHEF gel electrophoresis, and imaging studies to identify significant changes and trends nih.gov.
Reconciling Variability: Bayesian statistical models can be employed to reconcile contradictory or variable data observed in dose-response curves across different studies or cellular contexts, providing a more robust interpretation of this compound's efficacy nih.gov.
Molecular Modeling: Computational approaches, such as molecular dynamics simulations, are used to predict the binding interactions between this compound and its target TOR complexes. This helps in addressing gaps in high-resolution crystallographic data and can guide rational drug optimization efforts nih.gov.
Pathway Analysis: Bioinformatic and statistical tools are used to analyze phosphoproteomic data, allowing for the mapping of identified phosphorylation sites to known signaling pathways and the inference of regulatory networks affected by this compound.
Structural Activity Relationships Sar and Rational Design Principles
Imidazoquinoline Scaffold as a Basis for TOR Inhibition
Nvp-bhs345 is characterized by its imidazoquinoline chemical structure. hodoodo.com This scaffold is recognized as a basis for TOR inhibition, with this compound being an ATP-competitive inhibitor. nih.gov The imidazoquinoline core allows the compound to bind to the ATP-binding pocket of TOR catalytic subunits, thereby competing with ATP and disrupting TOR's kinase activity. biologists.com The development of imidazoquinoline derivatives, including this compound and its related compound CMB4563, has provided valuable tools for studying TOR signaling pathways. nih.govnih.gov
Identification of Key Structural Determinants for Dual TORC1/TORC2 Activity
This compound exhibits dual inhibition of both TORC1 and TORC2. medkoo.com This dual targeting is a key feature that distinguishes it from TORC1-specific inhibitors like rapamycin (B549165). biologists.com The ability of this compound to inhibit both complexes simultaneously disrupts compensatory signaling between TOR complexes, making it a potent tool for studying TORC2-specific biology and its interplay with TORC1. In yeast models, its specificity has been validated using TOR1M2282T and TOR2M2286T mutants, which render TORC1 and TORC2, respectively, insensitive to the compound.
The precise structural determinants within this compound that confer its dual activity are linked to its ability to bind to the ATP-binding pockets of both Tor1 and Tor2 catalytic subunits. While this compound is a dual inhibitor in yeast, it has been observed to act as a broad-spectrum inhibitor of the mammalian PIKK family in human cells. embopress.orgd-nb.info This suggests that structural differences in the ATP-binding pockets or associated regulatory domains between yeast and mammalian TOR complexes, or other PIKKs, influence the compound's specificity across species.
Strategies for Developing More Potent or Specific TOR Inhibitors (e.g., CMB4563)
The development of more potent or specific TOR inhibitors often involves modifications to existing scaffolds, such as the imidazoquinoline found in this compound. A notable example is CMB4563, which is structurally related to this compound but demonstrates significantly higher potency. nih.govbiorxiv.org In yeast, CMB4563 is approximately 15 times more potent than this compound, with IC50 values of 0.3 µM and 5 µM, respectively, for growth inhibition. nih.gov
The enhanced potency of CMB4563, while still retaining dual TORC1/TORC2 inhibition in yeast, suggests that subtle structural alterations can lead to improved binding affinity or more effective disruption of TOR activity. nih.govbiorxiv.org These improvements can stem from optimized interactions with key residues in the ATP-binding pocket, leading to tighter binding and more effective inhibition. Further rational design strategies could involve:
Structure-guided design: Utilizing high-resolution structural data of TOR complexes bound to inhibitors to identify critical interaction points and guide modifications.
Combinatorial chemistry: Synthesizing libraries of derivatives with variations around the imidazoquinoline core to explore the chemical space for improved potency and selectivity.
Computational modeling: Employing molecular dynamics simulations and docking studies to predict binding stability and affinity of new compounds.
The following table summarizes the comparative potency of this compound and CMB4563 in yeast:
| Compound | IC50 (µM) in Yeast (Growth Inhibition) | Relative Potency (vs. This compound) | Primary Activity in Yeast |
| This compound | 5 nih.gov | 1x | Dual TORC1/TORC2 Inhibitor |
| CMB4563 | 0.3 nih.gov | ~16.7x | Dual TORC1/TORC2 Inhibitor (more potent) nih.gov |
Gaps in High-Resolution Structural Data for this compound–TOR Interactions and Proposed Solutions (Cryo-EM, Fragment-Based Screening)
A significant challenge in the rational optimization of this compound and similar TOR inhibitors is the limited availability of high-resolution crystallographic or cryo-electron microscopy (Cryo-EM) data for this compound bound to TORC1/TORC2. Such structural data would provide atomic-level insights into the binding mode, specific interactions with the active site, and conformational changes induced upon inhibitor binding. This lack of detailed structural information hampers a fully rational drug optimization process.
Proposed solutions to address these gaps include:
Molecular Dynamics Simulations: Computational molecular dynamics simulations can predict the binding stability and dynamics of this compound within the TOR active site across different species, complementing experimental structural data.
Fragment-Based Screening (FBS) to Identify Co-crystallization Additives: FBS involves screening small, low-molecular-weight chemical fragments for weak binding to a target protein. nih.govnih.gov While primarily used for hit identification and lead optimization, FBS can also be employed to identify "co-crystallization additives" or "chaperones" that stabilize protein-inhibitor complexes, thereby facilitating crystallization or improving sample quality for Cryo-EM. This approach could help overcome challenges in obtaining stable, well-ordered complexes suitable for high-resolution structural determination.
These integrated approaches, combining advanced structural biology techniques with computational modeling and fragment-based methods, are essential for elucidating the precise molecular interactions of this compound with TOR and for guiding the design of next-generation TOR inhibitors with improved potency and specificity.
Future Directions and Research Gaps
Elucidating Undiscovered Downstream Effectors and Pathways of TORC2
While key downstream effectors of TORC2 have been identified, such as the AGC family kinases Ypk1 and Ypk2 in budding yeast, Gad8 in Schizosaccharomyces pombe (fission yeast), and Akt, SGK1, PKC-α, and PKC-ζ in higher eukaryotes, the full spectrum of TORC2-regulated pathways remains to be elucidated embopress.orgportlandpress.comfrontiersin.orgbiologists.comnih.govmdpi.com. TORC2 also influences phospholipid flippase kinases (Fpk1 and Fpk2) and Slm1/2, which are involved in actin organization and membrane trafficking nih.govbiologists.comnih.gov. Future research should focus on employing advanced phosphoproteomic and interactomic approaches to systematically identify novel substrates and signaling cascades regulated by TORC2. This will provide a more complete picture of TORC2's intricate regulatory network and its diverse cellular functions, including its role in plasma membrane homeostasis, sphingolipid biosynthesis, and endocytosis nih.govportlandpress.combiologists.com.
Investigating Nvp-bhs345's Activity in Diverse Eukaryotic Models Beyond Yeast
The distinct inhibitory profile of this compound—selective TORC1/TORC2 inhibition in yeast versus broad PIKK inhibition in human cells—presents both challenges and opportunities embopress.orgd-nb.info. Future studies should investigate this compound's activity and specificity in a wider range of eukaryotic models, including other fungal species, plants, and various mammalian cell lines. This comparative analysis will help determine the conserved and divergent aspects of TORC2 regulation across different organisms and provide insights into the evolutionary plasticity of TOR signaling researchgate.net. Understanding the precise off-target effects in different cellular contexts is critical for interpreting experimental results and for guiding the development of more specific inhibitors.
Exploring the Broader Implications of TORC2-Mediated Genome Stability Beyond Yeast Models
Recent findings have highlighted a conserved role for TORC2 in maintaining genome stability in the face of oxidative or replicative stress in both budding and fission yeast embopress.orgd-nb.infonih.govresearchgate.netpnas.orgbiorxiv.org. This compound has been instrumental in demonstrating that TORC2 inhibition, particularly when combined with DNA-damaging agents like Zeocin, can lead to widespread genome fragmentation, termed "yeast chromosome shattering" (YCS) . This suggests a critical, yet not fully understood, link between TORC2 activity and DNA integrity. Future research should extend these investigations to higher eukaryotes, including mammalian systems, to explore the broader implications of TORC2-mediated genome stability nih.govresearchgate.net. This could involve studying the role of mTORC2 in DNA repair pathways, checkpoint activation, and its potential as a therapeutic target in diseases characterized by genomic instability, such as cancer nih.govresearchgate.net.
Development of Novel Chemical Probes and Genetic Tools for Acute and Specific TORC2 Inhibition
While this compound has proven valuable, the development of an even broader array of novel chemical probes and genetic tools is essential for dissecting TORC2 biology with greater precision biologists.comnih.gov. The limitations of existing inhibitors, such as rapamycin's TORC1 specificity and this compound's broader PIKK inhibition in human cells, necessitate the creation of highly specific and acutely acting TORC2 inhibitors molbiolcell.orgnih.govembopress.orgnih.govnih.govacs.org. Future efforts should focus on designing compounds with improved selectivity for TORC2 across diverse species, potentially through structure-guided drug design or high-throughput screening of chemical libraries. Concurrently, the development of advanced genetic tools, such as inducible systems or CRISPR-based approaches, would allow for precise temporal and spatial control over TORC2 activity, offering unparalleled opportunities to unravel its complex functions in various physiological and pathological contexts biologists.comnih.gov.
Conclusion and Summary of Research Significance
Recapitulation of Nvp-bhs345's Contribution as a Fundamental Research Tool
This compound is an imidazoquinoline-derived ATP-competitive inhibitor of Target of Rapamycin (B549165) (TOR) kinases, demonstrating dual activity against both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2 in yeast models. researchgate.netresearchgate.netmolbiolcell.orgmolbiolcell.orgnih.gov Unlike rapamycin, which primarily targets TORC1, this compound's ability to inhibit both complexes provides a distinct advantage for dissecting the specific functions of TORC2 and the compensatory mechanisms between the two TOR complexes. nih.gov This compound has proven instrumental in chemical genetic screens, facilitating the identification of TORC2's roles in mediating cellular survival under various stress conditions, including replication stress, oxidative damage, and exposure to DNA break-inducing agents like Zeocin. researchgate.netembopress.orgnih.gov The specificity of this compound's inhibition has been rigorously validated through the use of TOR1^M2282T and TOR2^M2286T mutants, which confer insensitivity to the compound, thereby enabling researchers to isolate and study TORC2-specific effects with high precision. researchgate.netnih.gov
Synthesis of Key Findings on TORC2 Biology and Genome Integrity
A significant discovery facilitated by this compound is its capacity to induce synthetic lethality when combined with DNA-damaging agents such as Zeocin, leading to a phenomenon known as "yeast chromosome shattering" (YCS). researchgate.netembopress.orgnih.govbiorxiv.org This widespread genome fragmentation is attributed to this compound's unique ability to simultaneously impair TORC2-mediated actin cytoskeleton regulation and enhance sensitivity to oxidative DNA damage. researchgate.netembopress.orgnih.govbiorxiv.org TORC2, a primary target of this compound, plays critical roles in regulating essential cellular processes, including sphingolipid biosynthesis, actin polarization, and endocytosis. researchgate.netnih.gov Inhibition of TORC2 by this compound results in the destabilization of actin dynamics, consequently disrupting membrane trafficking and stress response pathways. researchgate.netnih.govembopress.orgnih.govbiorxiv.org Research has further revealed that YCS, when induced by the combined action of this compound and Zeocin, is dependent on the functionality of base excision repair (BER) enzymes, such as Ogg1, Ntg1, and Ntg2, suggesting that the formation of double-strand breaks during YCS is intricately linked to the BER pathway. nih.govbiorxiv.org Furthermore, phosphoproteomic analyses following this compound treatment have provided crucial insights into TORC2's regulatory control over Fpk1/2 kinases, establishing a direct link between actin dynamics, endocytosis, and plasma membrane tension. nih.govmdpi.combiologists.com Genetic studies have corroborated these findings, demonstrating that YCS specifically arises from the interplay between TORC2 inhibition and low levels of oxidative damage. embopress.org
Outlook on the Continued Academic Importance of this compound in Systems Biology and Cellular Regulation
This compound remains an invaluable compound for ongoing academic exploration into the multifaceted roles of TORC2 in cellular regulation, particularly in unraveling the complex interplay between TOR complexes, actin dynamics, and the maintenance of genome stability. nih.govbiologists.com Its capacity for acute and specific TORC2 inhibition, especially when employed with TORC1-resistant mutants, offers a potent methodology for conducting kinetic analyses and phosphoproteomic studies. nih.govmdpi.combiologists.com This approach allows for the elucidation of both rapid signaling events and more gradual changes in cellular properties, such as plasma membrane tension. nih.govbiologists.com The profound insights gleaned from this compound-centric studies in yeast models, particularly concerning TORC2's involvement in genome integrity and stress response, hold significant implications for understanding evolutionarily conserved mechanisms in higher eukaryotes. embopress.orgresearchgate.net These findings may also pave the way for novel therapeutic strategies. The compound's utility extends to the realm of systems biology, where a comprehensive understanding of the global impact of TORC2 inhibition on cellular networks and regulatory circuits is paramount for constructing robust models of cell physiology and behavior under various stress conditions. principlescellphysiology.orgnetbiolab.orgresearchgate.net Future research endeavors can leverage this compound to further dissect the precise molecular events that culminate in genome fragmentation, investigate the intricate coordination of DNA repair pathways, and explore the broader ramifications of TORC2 dysfunction across diverse cellular contexts.
Q & A
Q. What is the molecular mechanism of NVP-BHS345 in inhibiting TOR complexes, and how does it differ between TORC1 and TORC2?
this compound is an ATP-competitive inhibitor targeting both Tor1 and Tor2 in Saccharomyces cerevisiae. Its specificity was validated using TOR1<sup>M2282T</sup> and TOR2<sup>M2286T</sup> mutants, which render TORC1 and TORC2 insensitive to the compound. This approach allows isolation of TORC2-specific effects when combined with this compound treatment .
Q. What experimental models are most suitable for studying this compound’s dual inhibition of TORC1 and TORC2?
Yeast genetic models with TOR1/2 point mutations (e.g., TOR1<sup>M2282T</sup>) are critical. These mutants enable researchers to decouple TORC1 and TORC2 activities, facilitating mechanistic studies on downstream pathways like actin organization and endocytosis regulation via Ypk1-Fpk1/2 signaling .
Q. How can researchers validate the target specificity of this compound in non-yeast systems?
Comparative dose-response assays in wild-type vs. TOR mutant cell lines, combined with phosphoproteomics to track downstream effectors (e.g., Ypk1 phosphorylation), are recommended. Cross-species validation should include structural modeling of TOR ATP-binding pockets to assess compound compatibility .
Advanced Research Questions
Q. What methodological challenges arise when analyzing contradictory data on this compound’s efficacy across different cellular contexts?
Contradictions often stem from off-target effects or variability in TORC1/2 dependency between cell types. To address this:
- Use isogenic cell lines with defined TOR mutations to isolate pathway-specific effects.
- Employ quantitative mass spectrometry to compare phosphorylation dynamics of TORC1/2 substrates (e.g., Sch9 for TORC1, Ypk1 for TORC2) .
- Apply Bayesian statistical models to reconcile variability in dose-response curves across studies .
Q. How can researchers design experiments to distinguish between primary and secondary effects of this compound on cellular processes like endocytosis?
- Time-course assays : Measure acute vs. chronic effects (e.g., actin polarization changes within 30 minutes vs. long-term vesicle trafficking defects).
- Genetic epistasis : Combine this compound treatment with deletions of downstream kinases (e.g., FPK1/2 mutants) to confirm pathway hierarchy .
- Single-cell imaging : Track endocytic vesicle dynamics in real time using GFP-tagged markers (e.g., Abp1-GFP) .
Q. What gaps exist in current structural data for this compound-TOR interactions, and how can they be addressed?
Limited high-resolution crystallographic data for this compound bound to TORC1/2 hampers rational drug optimization. Proposed solutions:
Q. How do researchers reconcile discrepancies in reported IC50 values for this compound across studies?
Variability may arise from assay conditions (e.g., ATP concentration, cell permeability). Standardization steps:
- Use ATP-competitive inhibitor control assays (e.g., rapamycin for TORC1).
- Normalize data to cellular ATP levels via luminescence assays.
- Report kinase activity using recombinant TORC1/2 in vitro to eliminate cellular context biases .
Methodological and Theoretical Considerations
Q. What statistical frameworks are optimal for analyzing this compound’s pleiotropic effects on signaling networks?
- Network perturbation analysis : Map phosphorylation changes using tools like PhosphoSitePlus.
- Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify dominant TORC1/2-driven clusters.
- Hierarchical Bayesian modeling : Account for nested variability in multi-omics datasets .
Q. How can researchers leverage evolutionary conservation of TOR complexes to extrapolate findings from yeast to mammalian systems?
- Comparative genomics : Align TOR ATP-binding domains across species to predict this compound cross-reactivity.
- Cross-species complementation assays : Express human TOR in yeast mutants to test inhibitor efficacy.
- Pharmacophore modeling : Identify conserved structural motifs required for this compound binding .
Q. What ethical and reproducibility standards should guide in vivo studies of this compound?
- Pre-registration : Document experimental designs and analysis plans in open-access repositories (e.g., OSF).
- Blinded dosing : Ensure treatment groups are randomized and coded to minimize bias.
- FAIR data principles : Share raw datasets (e.g., microscopy, RNA-seq) in standardized formats (e.g., .TIFF, .BAM) .
Emerging Research Directions
Q. How might this compound be repurposed to study TOR-independent processes, such as autophagy or stress granule formation?
Q. What novel hypotheses about TORC2 regulation can be tested using this compound-resistant mutants?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
